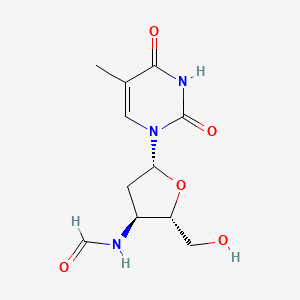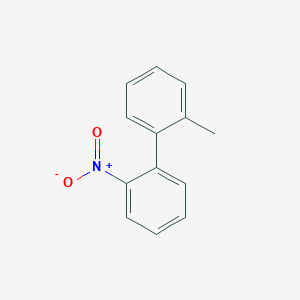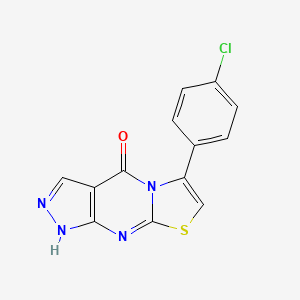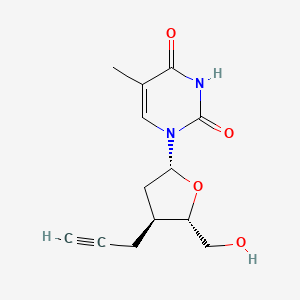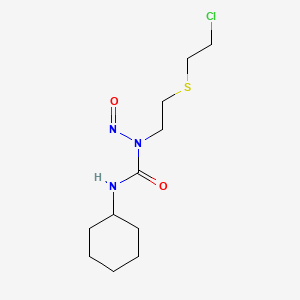
1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a nitrosourea group, a cyclohexyl ring, and a chloroethylthioethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea typically involves multiple steps. One common method includes the reaction of cyclohexylamine with nitrosyl chloride to form the nitrosourea intermediate. This intermediate is then reacted with 2-chloroethylthioethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition of the nitrosourea group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrosourea group to an amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioethers or secondary amines.
Aplicaciones Científicas De Investigación
1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea involves the alkylation of DNA. The chloroethyl group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Lacks the thioethyl group.
1-(2-((2-Chloroethyl)thio)ethyl)-3-methyl-1-nitrosourea: Contains a methyl group instead of a cyclohexyl ring.
Uniqueness: 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea is unique due to its combination of a nitrosourea group, a cyclohexyl ring, and a chloroethylthioethyl moiety. This structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
66929-50-8 |
|---|---|
Fórmula molecular |
C11H20ClN3O2S |
Peso molecular |
293.81 g/mol |
Nombre IUPAC |
1-[2-(2-chloroethylsulfanyl)ethyl]-3-cyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C11H20ClN3O2S/c12-6-8-18-9-7-15(14-17)11(16)13-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,16) |
Clave InChI |
KJRPCFPUAWNDAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CCSCCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


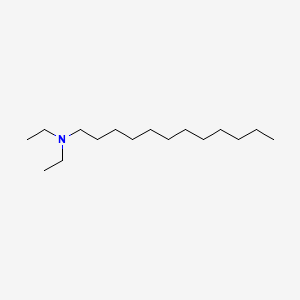

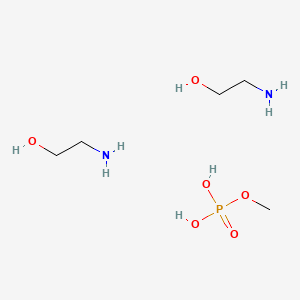
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)

![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
